molecular formula C19H9ClF2O2 B7434390 (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone

(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone

Cat. No. B7434390
M. Wt: 342.7 g/mol
InChI Key: HQCNIWAVEWEDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone, also known as DBF, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been studied for its potential use in scientific research due to its unique chemical structure and potential biological effects.

Mechanism of Action

The exact mechanism of action of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone in lab experiments is its unique chemical structure, which allows for the study of its potential biological effects. However, one limitation is that the exact mechanism of action of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone. One area of research is the development of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone-based therapeutics for the treatment of cancer and other diseases. Another area of research is the elucidation of the exact mechanism of action of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone, which may provide insights into its potential therapeutic uses. Additionally, further studies are needed to determine the safety and efficacy of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone in humans.

Synthesis Methods

The synthesis of (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone involves a multi-step process that includes the reaction of 5-chlorobenzo[g][1]benzofuran-2-carboxylic acid with 2,5-difluorobenzene in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride to yield the final product, (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone.

Scientific Research Applications

(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. (5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

(5-chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9ClF2O2/c20-15-7-10-8-17(18(23)14-9-11(21)5-6-16(14)22)24-19(10)13-4-2-1-3-12(13)15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCNIWAVEWEDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=C3)C(=O)C4=C(C=CC(=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone

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